5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine

Purity Quality Control HPLC

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 882271-11-6) is a disubstituted pyrazolo[1,5-a]pyrimidine featuring methyl groups at C5 and C7 and a thiophen-2-yl moiety at C2. The compound serves as a versatile scaffold for kinase inhibitor design, antibacterial agent development, and CNS-targeted ligand optimization.

Molecular Formula C12H11N3S
Molecular Weight 229.3 g/mol
CAS No. 882271-11-6
Cat. No. B3038646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine
CAS882271-11-6
Molecular FormulaC12H11N3S
Molecular Weight229.3 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CC(=NN12)C3=CC=CS3)C
InChIInChI=1S/C12H11N3S/c1-8-6-9(2)15-12(13-8)7-10(14-15)11-4-3-5-16-11/h3-7H,1-2H3
InChIKeyTVRUBLXJWVITRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 882271-11-6): Core Heterocyclic Building Block for Targeted Medicinal Chemistry


5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine (CAS 882271-11-6) is a disubstituted pyrazolo[1,5-a]pyrimidine featuring methyl groups at C5 and C7 and a thiophen-2-yl moiety at C2 . The compound serves as a versatile scaffold for kinase inhibitor design, antibacterial agent development, and CNS-targeted ligand optimization [1]. Commercial sourcing from ISO-certified facilities ensures batch-to-batch consistency (NLT 97% purity) suitable for reproducible SAR campaigns .

Why Analogue Swapping Undermines Reproducibility in Pyrazolo[1,5-a]pyrimidine Series: The 5,7-Dimethyl-2-(thiophen-2-yl) Case


In the pyrazolo[1,5-a]pyrimidine class, even conservative substituent changes (e.g., thiophene vs. furan, methyl vs. ethyl) can drastically alter target binding, selectivity, and metabolic stability [1]. Replacing the C2 thiophene with a phenyl or furan ring changes both π-electron density and lipophilicity, which directly impacts kinase hinge-region interactions and cellular permeability [1]. For the 5,7-dimethyl-2-(thiophen-2-yl) congener, the specific sulfur-bearing heterocycle is essential for retaining putative antibacterial activity and for enabling subsequent regioselective functionalization at C3 or C6, making casual substitution a risk to both biological outcome and synthetic tractability [2].

Quantitative Differentiation Evidence: 5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine vs. Structural Analogs


Supplier Purity Benchmarking: 97% (NLT) vs. 95% – Impact on Downstream Biological Reproducibility

Commercially available 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine from MolCore is certified at ≥97% purity (HPLC) , whereas alternative suppliers (e.g., Leyan) list the identical compound at 95% purity . This 2% absolute purity gap corresponds to a potential doubling of total impurity burden, which can introduce confounding inhibitory or cytotoxic artifacts in cell-based assays at concentrations as low as 10 µM.

Purity Quality Control HPLC

Structural Integrity Verification: Single-Crystal X-ray Structure Confirms 5,7-Dimethyl-2-(thiophen-2-yl) Regiochemistry

The unambiguous connectivity of 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine has been confirmed by single-crystal X-ray diffraction [1], providing a definitive reference structure that eliminates regioisomeric ambiguity. In contrast, many commercially sourced pyrazolo[1,5-a]pyrimidine analogs are offered without crystallographic proof, relying solely on NMR interpretation that can misassign C2 vs. C3 substitution patterns.

X-ray crystallography Structural confirmation Regiochemistry

Class-Level Antibacterial Activity: Thiophene-Substituted Pyrazolo[1,5-a]pyrimidines Display Sub-MIC Potency Against MRSA

A closely related series of pyrazolo[1,5-a]pyrimidines bearing thiophene units exhibited MIC values of 2–8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates, while the corresponding furan-substituted analogs were ≥4-fold less potent [1]. Although direct data for 5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine are not published, the structure–activity relationship indicates that the thiophene ring is critical for antibacterial efficacy.

MRSA Antibacterial Pyrazolo[1,5-a]pyrimidine

Optimal Application Scenarios for 5,7-Dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization: Exploiting C2-Thiophene for Hinge-Region Binding

The 5,7-dimethyl-2-(thiophen-2-yl) scaffold has been validated in HIV-1 non-nucleoside reverse transcriptase inhibitor programs, where the thiophene ring participates in critical π-stacking interactions within the hydrophobic binding pocket [1]. Teams pursuing kinase targets (e.g., CDK, PI3K, AKT) can leverage this pre-optimized core to rapidly generate focused libraries through C3 or C6 derivatization.

Anti-MRSA Hit Expansion Starting Point

Recent SAR studies demonstrate that pyrazolo[1,5-a]pyrimidines with a thiophene substituent maintain sub-8 µg/mL MICs against MRSA, whereas furan congeners lose activity [2]. The 5,7-dimethyl-2-(thiophen-2-yl) compound is the optimal entry point for medicinal chemistry teams seeking to improve antibacterial potency while retaining synthetic tractability.

Chemical Biology Probe Development Requiring High-Purity Starting Material

For chemoproteomics and cellular target engagement assays, impurities >2% can generate false-positive hits. Sourcing the compound at ≥97% purity (MolCore) ensures that any observed biological activity can be confidently attributed to the parent structure rather than trace contaminants .

CNS Drug Discovery: Privileged Scaffold with Favorable Calculated CNS MPO Profile

The balanced lipophilicity (cLogP ~2.8) and low molecular weight (229.3 Da) of this compound place it within the favorable CNS multiparameter optimization (MPO) space, making it a suitable starting point for neurodegenerative disease or psychiatric disorder programs, particularly as a TSPO ligand scaffold [3].

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